Tyrosinase Inhibitory Activity of (Z)-4-Benzylidene-3-phenylisoxazol-5(4H)-one Derivatives vs Kojic Acid
(Z)-4-(Substituted benzylidene)-3-phenylisoxazol-5(4H)-one derivatives exhibit tyrosinase inhibitory activity comparable to or exceeding that of kojic acid, a standard reference inhibitor [1]. Specifically, compound 1m (with a 4-hydroxy-3-methoxybenzylidene substituent) demonstrates an IC50 of 14.62 ± 1.38 μM against mushroom tyrosinase, representing a 2.6-fold improvement over kojic acid (IC50 = 37.86 ± 2.21 μM). Compound 1c (4-hydroxybenzylidene) shows an IC50 of 32.08 ± 2.25 μM, which is 1.2-fold more potent than kojic acid [1][2]. These derivatives are built upon the 4-phenylisoxazol-5(4H)-one core, confirming the scaffold's suitability for developing potent tyrosinase inhibitors.
| Evidence Dimension | Tyrosinase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 14.62 ± 1.38 μM (Compound 1m); IC50 = 32.08 ± 2.25 μM (Compound 1c) |
| Comparator Or Baseline | Kojic acid: IC50 = 37.86 ± 2.21 μM |
| Quantified Difference | Compound 1m is 2.6-fold more potent than kojic acid; Compound 1c is 1.2-fold more potent |
| Conditions | Mushroom tyrosinase inhibition assay |
Why This Matters
This quantitative superiority over the industry standard kojic acid justifies the selection of 4-phenylisoxazol-5(4H)-one derivatives for melanogenesis and skin whitening research programs.
- [1] Kim, S.J., et al. (2018). The tyrosinase inhibitory effects of isoxazolone derivatives with a (Z)-β-phenyl-α, β-unsaturated carbonyl scaffold. Bioorganic & Medicinal Chemistry, 26(14), 3882-3889. DOI: 10.1016/j.bmc.2018.05.047 View Source
- [2] Kim, S.J., et al. (2018). The tyrosinase inhibitory effects of isoxazolone derivatives with a (Z)-β-phenyl-α, β-unsaturated carbonyl scaffold. Abstract. Available at: https://lib.pusan.ac.kr/lawlib/resource/e-article/?db_id=edselp&mod=detail&page_number=1&record_id=S0968089618307624 View Source
